molecular formula C15H24N4O2S B2499536 N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide CAS No. 899756-29-7

N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2499536
CAS No.: 899756-29-7
M. Wt: 324.44
InChI Key: CAWJPSCAOMXQCP-UHFFFAOYSA-N
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Description

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thieno[3,4-c]pyrazole ring, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine with an appropriate diamide precursor can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Scientific Research Applications

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole ring system can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can be compared with other similar compounds, such as:

The uniqueness of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-9(2)6-16-13(20)14(21)17-12-10-7-22-8-11(10)18-19(12)15(3,4)5/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWJPSCAOMXQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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